2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiomorpholine ring and a tetrahydrocinnolinone core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of a thiomorpholine derivative with a suitable cinnolinone precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency, reduce waste, and ensure consistent product quality. Industrial production also incorporates stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-oxo-2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- 2-[2-oxo-2-(piperidin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Uniqueness
2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the thiomorpholine functionality is advantageous.
Properties
Molecular Formula |
C14H19N3O2S |
---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
2-(2-oxo-2-thiomorpholin-4-ylethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C14H19N3O2S/c18-13-9-11-3-1-2-4-12(11)15-17(13)10-14(19)16-5-7-20-8-6-16/h9H,1-8,10H2 |
InChI Key |
CBVGRMZUQFXOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCSCC3 |
Origin of Product |
United States |
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